

commercial suppliers of (9Z)-Heptadecenoyl-CoA for research

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Compound of Interest

Compound Name: (9Z)-Heptadecenoyl-CoA

Cat. No.: B120352

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(9Z)-Heptadecenoyl-CoA: A Guide for Researchers

(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) molecule. As an activated form of (9Z)-heptadecenoic acid (an odd-chain fatty acid), it serves as a key intermediate in various metabolic and signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **(9Z)-Heptadecenoyl-CoA** in their studies.

Commercial Availability

Direct commercial suppliers of **(9Z)-Heptadecenoyl-CoA** for research purposes are limited. However, several companies specializing in lipids and biochemicals offer custom synthesis services to produce this and other rare acyl-CoA molecules. Researchers can contact these vendors to inquire about synthesis, purification, and analytical characterization of **(9Z)-Heptadecenoyl-CoA** to meet their specific research needs.

Table 1: Commercial Suppliers for Custom Synthesis of **(9Z)-Heptadecenoyl-CoA**

Supplier	Service Highlights	Contact Information
Avanti Polar Lipids	High-purity lipid synthesis, various salt forms available.	--INVALID-LINK--
Cayman Chemical	Custom synthesis of complex lipids and biochemicals, with analytical support.	--INVALID-LINK--
BOC Sciences	Custom synthesis of a wide range of organic molecules, including fatty acids and their derivatives.	--INVALID-LINK--
Creative Biolabs	Specialized in custom lipid synthesis for research and pharmaceutical applications.	--INVALID-LINK--

Application Notes

(9Z)-Heptadecenoyl-CoA can be employed in a variety of research applications, primarily centered around the study of fatty acid metabolism, enzyme kinetics, and cellular signaling.

Investigation of Fatty Acid Metabolism and Oxidation

As an odd-chain monounsaturated fatty acyl-CoA, **(9Z)-Heptadecenoyl-CoA** is a valuable substrate for studying the enzymes involved in beta-oxidation. Unlike even-chain fatty acyl-CoAs, the final round of beta-oxidation of odd-chain fatty acyl-CoAs yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. This makes **(9Z)-Heptadecenoyl-CoA** a useful tool for investigating the regulation and activity of enzymes specific to odd-chain fatty acid metabolism, such as propionyl-CoA carboxylase.

Substrate for Acyltransferases and Thioesterases

(9Z)-Heptadecenoyl-CoA can serve as a substrate for various acyltransferases, enzymes that catalyze the transfer of the fatty acyl group to acceptor molecules like glycerol-3-phosphate (for the synthesis of lysophosphatidic acid) or carnitine (for transport into the mitochondria). It can

also be used to study the activity of acyl-CoA thioesterases, which hydrolyze the thioester bond to release free fatty acids and Coenzyme A.

Cellular Signaling and Regulation

Long-chain acyl-CoAs are increasingly recognized as important signaling molecules that can directly interact with and modulate the activity of various proteins, including transcription factors, ion channels, and protein kinases. **(9Z)-Heptadecenoyl-CoA** can be used to investigate the specific effects of an odd-chain monounsaturated acyl-CoA on these cellular targets, potentially revealing unique regulatory roles not observed with more common even-chain acyl-CoAs.

Experimental Protocols

The following are detailed protocols for key experiments utilizing **(9Z)-Heptadecenoyl-CoA**. These are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases (ACADs) using **(9Z)-Heptadecenoyl-CoA** as a substrate. The reduction of a redox dye is monitored as a measure of enzyme activity.

Materials:

- **(9Z)-Heptadecenoyl-CoA** solution (in appropriate buffer)
- Purified or recombinant Acyl-CoA Dehydrogenase
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
- Electron Transfer Flavoprotein (ETF)
- DCPIP (2,6-dichlorophenolindophenol) solution
- Spectrophotometer capable of reading at 600 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing Assay Buffer, ETF, and DCPIP.
- Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).
- Initiate the reaction by adding the Acyl-CoA Dehydrogenase enzyme to the mixture.
- Monitor the baseline absorbance at 600 nm for 2-3 minutes.
- Start the enzymatic reaction by adding a known concentration of **(9Z)-Heptadecenoyl-CoA**.
- Immediately begin recording the decrease in absorbance at 600 nm over time.
- Calculate the rate of reaction from the linear portion of the curve, using the molar extinction coefficient of DCPIP.

Data Presentation:

Substrate Concentration (μM)	Initial Rate ($\Delta\text{Abs}/\text{min}$)	Enzyme Activity ($\text{nmol}/\text{min}/\text{mg}$)
10		
25		
50		
100		
200		

Protocol 2: Analysis of Cellular Uptake and Metabolism by LC-MS/MS

This protocol outlines a method to trace the metabolic fate of **(9Z)-Heptadecenoyl-CoA** in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Cultured cells (e.g., hepatocytes, myotubes)
- Cell culture medium
- **(9Z)-Heptadecenoyl-CoA**
- Internal standards (e.g., deuterated fatty acyl-CoAs)
- Extraction solvents (e.g., isopropanol, acetonitrile, formic acid)
- Solid Phase Extraction (SPE) cartridges for acyl-CoA purification
- LC-MS/MS system

Procedure:

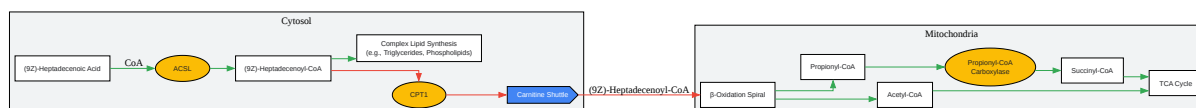
- Culture cells to the desired confluency.
- Incubate the cells with a known concentration of **(9Z)-Heptadecenoyl-CoA** for a specified time.
- Wash the cells with ice-cold PBS to remove excess substrate.
- Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent containing internal standards.
- Scrape the cells and collect the extract.
- Centrifuge the extract to pellet cellular debris.
- Purify and concentrate the acyl-CoAs from the supernatant using SPE.
- Analyze the purified extract by LC-MS/MS to identify and quantify **(9Z)-Heptadecenoyl-CoA** and its downstream metabolites (e.g., shortened acyl-CoAs from beta-oxidation, complex lipids).

Data Presentation:

Metabolite	Control (pmol/mg protein)	Treated (pmol/mg protein)	Fold Change
(9Z)-Heptadecenoyl-CoA			
C15:1-CoA			
C13:1-CoA			
Propionyl-CoA			
Heptadecenoyl-carnitine			

Visualizations

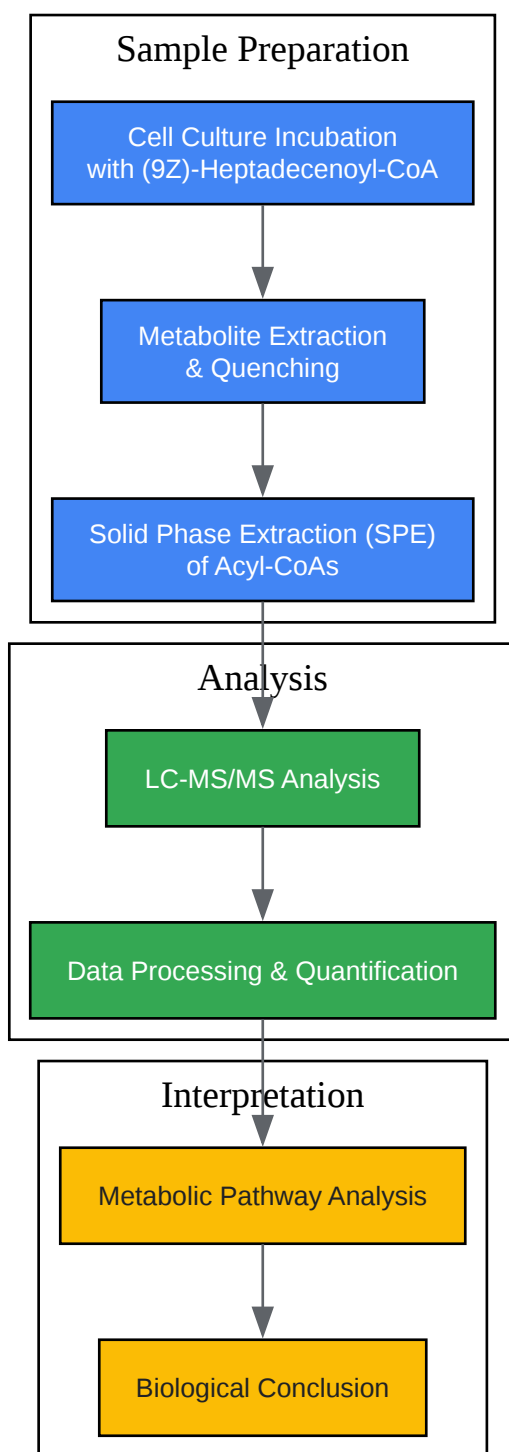
Signaling Pathway Diagram



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Caption: Metabolism of **(9Z)-Heptadecenoyl-CoA**.

Experimental Workflow Diagram



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Caption: Workflow for LC-MS/MS analysis.

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